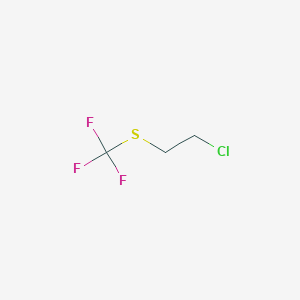
1-Chloro-2-(trifluoromethylthio)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(trifluoromethylthio)ethane, also known as CF3CH2SCl, is a colorless liquid with a pungent odor. It is widely used as a reagent in organic synthesis due to its unique properties.
Applications De Recherche Scientifique
Synthesis and Characterization of Agricultural Fungicides
A study by Ji et al. (2017) outlines an efficient method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate in the synthesis of prothioconazole, a promising agricultural fungicide. The process, characterized by high yield and purity, demonstrates the compound's potential in the synthesis of chemically stable and effective fungicides for agricultural use (H. Ji et al., 2017).
Development of Electrophilic Trifluoromethylthiolating Reagents
Research by Shao et al. (2015) introduced new, shelf-stable, and highly reactive electrophilic trifluoromethylthiolating reagents that facilitate the late-stage introduction of the trifluoromethylthio group into drug molecules. This advancement is crucial for enhancing drug molecule's cell membrane permeability and chemical stability, showcasing the role of 1-Chloro-2-(trifluoromethylthio)ethane in medicinal chemistry innovation (X. Shao et al., 2015).
Environmental Remediation
A study by Zhou et al. (2007) explored the use of TiO2 nanotubes for the solid-phase extraction of DDT and its metabolites from environmental water samples, indicating the compound's potential in environmental remediation efforts. The research underscores the importance of novel nanomaterials in detecting and removing persistent organic pollutants from water sources, highlighting the environmental applications of this compound (Qingxiang Zhou et al., 2007).
Enhancement of Organic Electronics
A study by Mohapatra et al. (2016) on molybdenum complexes with unsymmetrical electron-poor dithiolene ligands, including those derived from this compound, demonstrated their utility as p-dopants in organic electronics. This research contributes to the development of more soluble p-dopants for enhancing the efficiency of organic electronic devices (Swagat K. Mohapatra et al., 2016).
Catalytic Dechlorination and Biodegradation for Groundwater Treatment
Luo et al. (2021) developed a synergistic platform for the co-removal of groundwater contaminants, including 1,4-dioxane, 1,1,1-trichloroethane (TCA), and trichloroethene (TCE), via catalytic dechlorination followed by biodegradation. This study illustrates the compound's application in addressing complex environmental pollution challenges, particularly in groundwater remediation (Yihao Luo et al., 2021).
Safety and Hazards
1-Chloro-2-(trifluoromethylthio)ethane is a substance that should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling this substance. It is also recommended to ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
1-chloro-2-(trifluoromethylsulfanyl)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3S/c4-1-2-8-3(5,6)7/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQNKOJNJFWSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
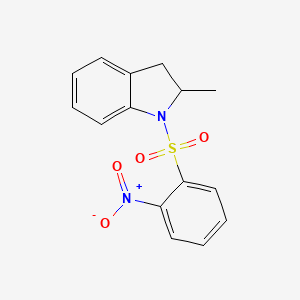
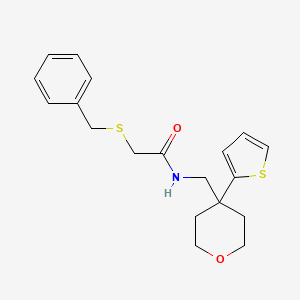
![N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2768821.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide](/img/structure/B2768822.png)
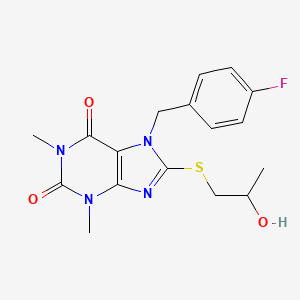
![Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2768829.png)
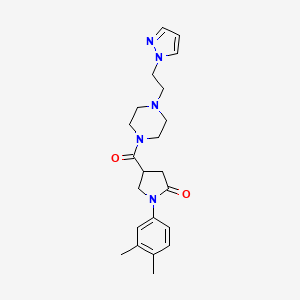
![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B2768832.png)

![Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-3-(4-isopropylphenyl)propanoate](/img/structure/B2768834.png)

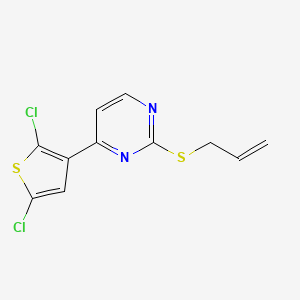

![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B2768839.png)
